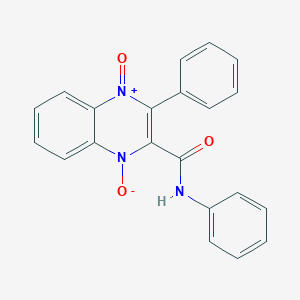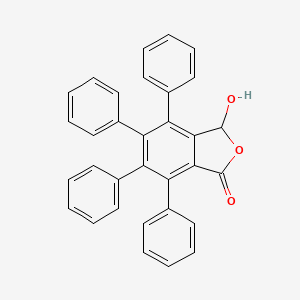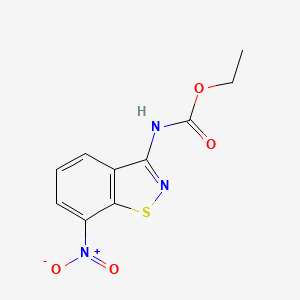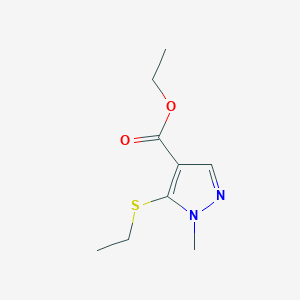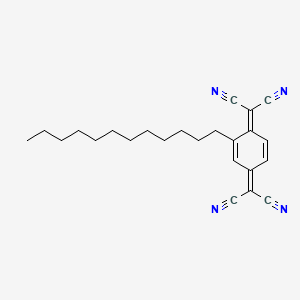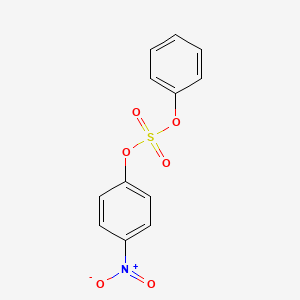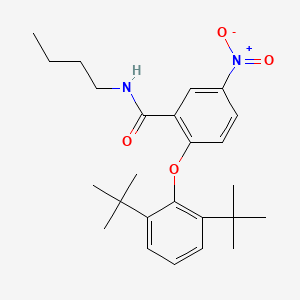
N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a butyl group, two tert-butyl groups, a phenoxy group, and a nitrobenzamide moiety. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds One common method involves the nitration of 2,6-di-tert-butylphenol to form 2,6-di-tert-butyl-4-nitrophenol This intermediate is then reacted with butylamine to form the corresponding amide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Common reagents used in the industrial synthesis include nitric acid, butylamine, and phenol derivatives.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-aminobenzamide.
Scientific Research Applications
N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an inhibitor in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy and butyl groups contribute to the compound’s stability and lipophilicity. These properties enable the compound to interact with enzymes and other proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-nitrophenol: Shares the nitro and tert-butyl groups but lacks the butylamide moiety.
N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-aminobenzamide: A reduced form of the compound with an amine group instead of a nitro group.
Uniqueness
N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and physical properties. Its stability, reactivity, and potential biological activity make it a valuable compound in various fields of research.
Properties
CAS No. |
96206-42-7 |
|---|---|
Molecular Formula |
C25H34N2O4 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-butyl-2-(2,6-ditert-butylphenoxy)-5-nitrobenzamide |
InChI |
InChI=1S/C25H34N2O4/c1-8-9-15-26-23(28)18-16-17(27(29)30)13-14-21(18)31-22-19(24(2,3)4)11-10-12-20(22)25(5,6)7/h10-14,16H,8-9,15H2,1-7H3,(H,26,28) |
InChI Key |
QMSKIRPVHFLSNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2=C(C=CC=C2C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
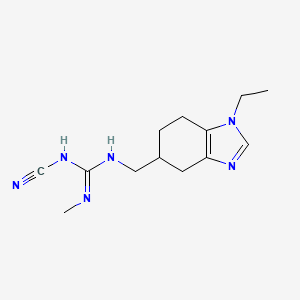
![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
